(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
描述
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex molecule featuring:
- A thieno[3,4-d]pyridazine core with a 4-oxo-3,4-dihydro motif.
- A 4-(trifluoromethyl)phenyl group at position 3, contributing hydrophobicity and metabolic stability.
- An (E)-configured acrylamido linker at position 5, bearing a benzo[d][1,3]dioxol-5-yl moiety, which may enhance binding affinity through π-π interactions and hydrogen bonding.
- An ethyl carboxylate ester at position 1, modulating solubility and bioavailability.
This compound is hypothesized to exhibit bioactivity in neurological or oncological contexts, given structural parallels to known thienopyridazine derivatives (e.g., tau aggregation inhibitors in ) . Its design likely aims to optimize pharmacokinetic properties by balancing lipophilicity (via trifluoromethyl and benzodioxol groups) and solubility (via the ester group).
属性
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O6S/c1-2-36-25(35)22-17-12-39-23(30-20(33)10-4-14-3-9-18-19(11-14)38-13-37-18)21(17)24(34)32(31-22)16-7-5-15(6-8-16)26(27,28)29/h3-12H,2,13H2,1H3,(H,30,33)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHLGDUAAVIDAZ-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds with a benzo[d][1,3]dioxole moiety have been reported to exhibit a wide range of biological and therapeutic properties.
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological and therapeutic properties.
Pharmacokinetics
The compound’s molecular weight of 2593004 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.
生物活性
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,4-d]pyridazine core, which is known for its biological significance. The presence of various functional groups such as the benzo[d][1,3]dioxole and trifluoromethyl phenyl moieties suggests a diverse range of interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
- Receptor Interaction : It likely interacts with various receptors, modulating their activity and influencing physiological responses.
- Gene Expression Modulation : The compound may alter gene expression patterns, impacting cellular functions and signaling pathways.
In Vitro Studies
In vitro studies have shown that derivatives of thieno[3,4-d]pyridazines exhibit significant antioxidant properties. For example:
- A related compound demonstrated neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells by reducing intracellular reactive oxygen species (ROS) levels and improving mitochondrial membrane potential .
Case Studies
Several studies have investigated the biological implications of compounds related to thieno[3,4-d]pyridazines:
- Neuroprotection : A study highlighted that certain derivatives reduced lipid peroxidation levels and improved glutathione synthetase levels in neuronal cells under oxidative stress .
- Antioxidant Activity : Research on similar compounds indicated low cytotoxicity while exhibiting strong antioxidant activity in various assays (e.g., DPPH and FRAP assays) .
- Adenosine A1 Receptor Modulation : Compounds structurally similar to the target molecule have been identified as allosteric modulators of the adenosine A1 receptor, showcasing their potential therapeutic applications .
Data Table: Biological Activity Summary
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues from the evidence:
Key Observations
Bioactivity Trends: Compound 30 (90% yield) and 31 (55% yield) from demonstrate that amino substituents at position 5 are effective in inhibiting tau aggregation, a target in neurodegenerative diseases . The target compound’s acrylamido-benzodioxol group may enhance binding specificity or potency compared to simpler amino substituents, though this requires experimental validation. The trifluoromethyl group (present in the target and Compound 30) is associated with improved metabolic stability and membrane permeability, whereas the trifluoromethoxy group (Compound 31) may further increase lipophilicity .
Synthetic Feasibility: The target compound’s synthesis likely involves coupling the benzodioxol-acrylamido moiety to the thienopyridazine core, a step that may reduce yield compared to simpler analogues like Compound 30.
Stereochemical Considerations :
- The (E)-configuration of the acrylamido group in the target compound is a critical distinction. Geometric isomerism can significantly influence binding to biological targets (e.g., via steric hindrance or alignment of hydrogen-bonding motifs) .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
